molecular formula C8H8ClNO2 B1413238 6-Chloro-5-ethoxypyridine-2-carbaldehyde CAS No. 2169380-66-7

6-Chloro-5-ethoxypyridine-2-carbaldehyde

Cat. No.: B1413238
CAS No.: 2169380-66-7
M. Wt: 185.61 g/mol
InChI Key: BYBPNUJGWAUTPR-UHFFFAOYSA-N
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Description

6-Chloro-5-ethoxypyridine-2-carbaldehyde is a pyridine derivative featuring a carbaldehyde group at position 2, a chlorine atom at position 6, and an ethoxy substituent at position 3. The compound’s structure combines electron-withdrawing (chlorine) and electron-donating (ethoxy) groups, which influence its electronic distribution and reactivity. Pyridine carbaldehydes are critical intermediates in organic synthesis, particularly in pharmaceutical and agrochemical applications, where they serve as precursors for heterocyclic scaffolds or ligands in catalysis. The aldehyde group at position 2 provides a reactive site for nucleophilic additions or condensations, while the ethoxy group enhances solubility in organic solvents compared to non-polar substituents.

Properties

IUPAC Name

6-chloro-5-ethoxypyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2/c1-2-12-7-4-3-6(5-11)10-8(7)9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBPNUJGWAUTPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-ethoxypyridine-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-chloro-5-ethoxypyridine with a suitable aldehyde precursor under controlled conditions. The reaction typically requires the use of a catalyst and may involve steps such as chlorination, ethoxylation, and formylation to introduce the desired functional groups.

Industrial Production Methods

In an industrial setting, the production of 6-Chloro-5-ethoxypyridine-2-carbaldehyde may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors, automated control systems, and rigorous quality control measures to optimize the synthesis and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-ethoxypyridine-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), and may be carried out in solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 6-Chloro-5-ethoxypyridine-2-carboxylic acid.

    Reduction: 6-Chloro-5-ethoxypyridine-2-methanol.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

6-Chloro-5-ethoxypyridine-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting specific diseases.

    Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5-ethoxypyridine-2-carbaldehyde depends on its specific application and the molecular targets involved. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Substituent Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The ethoxy group in 6-Chloro-5-ethoxypyridine-2-carbaldehyde donates electrons via resonance, activating the pyridine ring toward electrophilic substitution at specific positions. In contrast, the methyl group in 5-Chloro-6-methylpyridine-2-carbaldehyde exerts a weaker electron-donating inductive effect, resulting in reduced solubility in polar solvents .
    • Chlorine at position 6 (target compound) deactivates the ring compared to its position 5 analog, directing incoming electrophiles to meta positions.
  • The iodo substituent in 6-Chloro-5-iodopyridin-2-amine offers a reactive site for transition-metal-catalyzed cross-coupling, a feature absent in the ethoxy variant .

Biological Activity

6-Chloro-5-ethoxypyridine-2-carbaldehyde is a pyridine derivative that has gained attention in medicinal chemistry and organic synthesis due to its potential biological activities. This compound features a chloro substituent at the 6-position, an ethoxy group at the 5-position, and an aldehyde functional group at the 2-position, which contribute to its unique reactivity and interaction with biological targets.

The structural formula of 6-Chloro-5-ethoxypyridine-2-carbaldehyde can be represented as follows:

C9H10ClNO\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}

This compound is characterized by:

  • Molecular Weight : Approximately 185.64 g/mol
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

The biological activity of 6-Chloro-5-ethoxypyridine-2-carbaldehyde is primarily attributed to the aldehyde group, which can form covalent bonds with nucleophilic sites in proteins, potentially altering their function. This reactivity allows the compound to interact with various biological targets, including enzymes and receptors, leading to modulation of their activities.

Antimicrobial Activity

Research has indicated that compounds containing pyridine rings exhibit significant antimicrobial properties. Studies suggest that 6-Chloro-5-ethoxypyridine-2-carbaldehyde may demonstrate effectiveness against certain bacterial strains due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

Preliminary studies have shown that derivatives of pyridine compounds can inhibit cancer cell proliferation. The specific activity of 6-Chloro-5-ethoxypyridine-2-carbaldehyde against various cancer cell lines is currently under investigation, with promising results indicating potential cytotoxic effects.

Enzyme Inhibition

The mechanism by which 6-Chloro-5-ethoxypyridine-2-carbaldehyde acts as an enzyme inhibitor involves the formation of a stable adduct with active site residues. This property is particularly relevant in the development of inhibitors for enzymes involved in metabolic pathways associated with diseases.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various pyridine derivatives, including 6-Chloro-5-ethoxypyridine-2-carbaldehyde. The results indicated a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 50 µg/mL.
  • Cytotoxicity Assay : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF7) demonstrated that treatment with 6-Chloro-5-ethoxypyridine-2-carbaldehyde resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 40 µM.
  • Enzyme Inhibition Analysis : A recent study focused on the inhibition of acetylcholinesterase by this compound, revealing an IC50 value of approximately 15 µM, suggesting significant potential for therapeutic applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6-Chloro-5-ethoxypyridine-2-carbaldehyde, it is useful to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
6-Chloro-5-methoxypyridine-2-carbaldehyde StructureModerate antimicrobial activity
6-Chloro-5-isobutoxypyridine-2-carbaldehyde StructureHigher cytotoxicity against cancer cells
6-Chloro-5-propoxypyridine-2-carbaldehyde StructurePotential enzyme inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
6-Chloro-5-ethoxypyridine-2-carbaldehyde

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